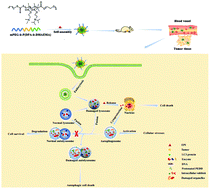Chemosensitivity enhanced by autophagy inhibition based on a polycationic nano-drug carrier†
Nanoscale Advances Pub Date: 2021-01-27 DOI: 10.1039/D0NA00990C
Abstract
In recent years, with the increasing understanding of the role of autophagy in tumorigenesis and development, a steady stream of studies have demonstrated that both excessive induction and inhibition of autophagy could effectively improve the therapeutic efficacy against tumors during cytotoxic or molecularly targeted drug therapy. Among them, autophagy inhibition mediated by nanomaterials has become an appealing notion in nanomedicine therapeutics, since it can be exploited as an effective adjuvant in chemotherapy or as a potential anti-tumor agent. Herein, we constructed a pH-sensitive nanoplatform loaded with epirubicin (EPI) (mPEG-b-P(DPA-b-DMAEMA)/EPI), enabling effective autophagy inhibition in the process of tumor-targeting therapy and further sensitized the tumors to EPI. It was found that polycationic nanomicelles (PEDD-Ms) displayed specific localization in lysosomes after entering tumor cells and caused the impairment of lysosomal degradation capacity through lysosomal alkalization in a dose-dependent manner. HepG2 cells treated with PEDD-Ms displayed a large-scale accumulation of autophagosomes and LC3 (an autophagosome marker protein), and the degradation of the autophagy substrate p62 was also blocked, which indicated that these functional nanomicelles could significantly inhibit autophagy. Meanwhile, the typical morphological characteristics of autophagosomes were directly visualized by TEM. In vivo results also showed that the tumor-targeted and autophagy inhibition-associated nanoplatform therapy could effectively improve the therapeutic efficiency of EPI, which may be partially attributed to the fact that autophagy inhibition could enhance the sensitivity of tumor cells to EPI. Overall, we revealed the effect of polycationic nanomicelles on autophagic processes in tumor cells and explored their possible molecular mechanism, also considering the synergistic outcome between autophagy mediated by nanomaterials and chemotherapeutic drugs to improve the therapeutic effect on tumors.


Recommended Literature
- [1] Binding of molecular oxygen by an artificial heme analogue: investigation on the formation of an Fe–tetracarbene superoxo complex†
- [2] Monomeric siliconthiodichloride trapped by a Lewis base†
- [3] YSZ thin films with minimized grain boundary resistivity†
- [4] Morphology-controllable 1D–3D nanostructured TiO2 bilayer photoanodes for dye-sensitized solar cells†
- [5] Editorial
- [6] In vitro conversion of labdadienols into pimara- and rosa-dienes
- [7] A novel structure of tungsten carbide nanowalls grown on nanocrystalline diamond film
- [8] Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off†
- [9] Recent development of boronic acid-based fluorescent sensors
- [10] Efficient modulation of end groups for the asymmetric small molecule acceptors enabling organic solar cells with over 15% efficiency†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 176088-59-8









